molecular formula C25H24N4S B2444966 (E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 315242-52-5

(E)-N-[(5Z)-4-benzyl-3-(propan-2-yl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B2444966
CAS No.: 315242-52-5
M. Wt: 412.56
InChI Key: QEFMHEDYWBJYDB-BTHHAUNMSA-N
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Description

N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with hydrazine derivatives under acidic or basic conditions.

    Substitution Reactions: The benzyl and propan-2-yl groups can be introduced through nucleophilic substitution reactions using suitable alkylating agents.

    Imidamide Formation: The final step involves the formation of the imidamide moiety by reacting the thiadiazole derivative with phenylbenzenecarboximidamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, base or acid catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit the growth of pathogenic microorganisms or cancer cells. Additionally, it could be studied for its effects on various biological pathways and targets.

Industry

In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, agrochemicals, and dyes. N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms. As an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells. The compound’s molecular targets and pathways involved in these actions would be the focus of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzyl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide
  • N-(3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide
  • N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylacetamide

Uniqueness

N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N’-phenylbenzenecarboximidamide is unique due to the specific combination of substituents on the thiadiazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-benzyl-3-propan-2-yl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4S/c1-19(2)24-28-30-25(29(24)18-20-12-6-3-7-13-20)27-23(21-14-8-4-9-15-21)26-22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMHEDYWBJYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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